molecular formula C18H21N3O3S2 B2868031 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 627817-04-3

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2868031
CAS No.: 627817-04-3
M. Wt: 391.5
InChI Key: ZXGJKTISIAVQPF-UHFFFAOYSA-N
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Description

This compound features a pyrrol-2-one core substituted with a 2,4-dimethylthiazole-5-carbonyl group, a thiophen-2-yl moiety, a hydroxyl group at position 3, and a dimethylaminoethyl side chain at position 1.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-10-17(26-11(2)19-10)15(22)13-14(12-6-5-9-25-12)21(8-7-20(3)4)18(24)16(13)23/h5-6,9,14,23H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGJKTISIAVQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CS3)CCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Compound Name Structural Features Biological Activity/Findings Reference
Target Compound Pyrrol-2-one core, 2,4-dimethylthiazole-5-carbonyl, thiophen-2-yl, dimethylaminoethyl chain Limited direct data; inferred activity from analogs (e.g., matriptase inhibition potential) N/A
F3226-1198 (1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one) Dual thiophene substituents, 4,5-dimethylthiazole IC₅₀ = 2.6 μM (matriptase inhibition)
F3226-1197 (1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one) Phenyl substituent replaces thiophen-2-yl IC₅₀ = 7.0 μM (matriptase inhibition)
STOCK3S-92907 (4-Benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one) Benzoyl group at position 4 IC₅₀ = 21.8 μM (matriptase inhibition)
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Chlorophenyl and phenyl substituents; lacks thiazole and hydroxyl groups Pharmacological promise (unspecified activity)
Compound in (4-[(2,4-Dimethylthiazol-5-yl)carbonyl]-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-morpholinylpropyl]) Morpholinylpropyl side chain, ethoxyphenyl substituent Structural analog; no direct activity data reported

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs. Phenyl Substitution : The presence of thiophen-2-yl (F3226-1198) enhances inhibitory potency (IC₅₀ = 2.6 μM) compared to phenyl (F3226-1197, IC₅₀ = 7.0 μM), likely due to improved electronic interactions or binding pocket compatibility .
  • Thiazole Substitution : The 2,4-dimethylthiazole group is critical for activity, as seen in F3226-1198 and STOCK3S-92905. Modifications to this moiety (e.g., benzoyl substitution in STOCK3S-92907) reduce potency (IC₅₀ = 21.8 μM) .

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